molecular formula C16H13FN4O3S B2457715 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1171231-99-4

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2457715
CAS No.: 1171231-99-4
M. Wt: 360.36
InChI Key: WARMXAUGKRBPJQ-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O3S and its molecular weight is 360.36. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the COX-1 enzyme . It’s plausible that N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may have similar interactions.

Cellular Effects

The cellular effects of this compound are currently unknown. Benzothiazole derivatives have been reported to exhibit a wide range of effects on cells. For example, some benzothiazole derivatives have shown to inhibit the proliferation of various cancer cell lines .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been reported to show changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied in animal models for their pharmacological effects .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives are known to be involved in various cellular processes and may be localized to specific compartments or organelles based on their interactions .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c1-9-7-13(18-15(22)11-8-23-5-6-24-11)21(20-9)16-19-14-10(17)3-2-4-12(14)25-16/h2-4,7-8H,5-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARMXAUGKRBPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=COCCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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